4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile
Overview
Description
4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound that features a piperazine ring substituted with a cyanoethyl group and a nitrophthalonitrile moiety
Preparation Methods
The synthesis of 4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Chemical Reactions Analysis
4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[4-(2-Cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile can be compared with other piperazine derivatives, such as:
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: This compound is used as a buffering agent in biological and chemical research.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds are investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2-cyanoethyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-2-1-3-19-4-6-20(7-5-19)14-8-12(10-17)13(11-18)9-15(14)21(22)23/h8-9H,1,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXETXMHYIZEKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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